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Compound of Interest

Compound Name: Spebrutinib Besylate

Cat. No.: B560112 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the target binding and selectivity profile of

Spebrutinib (AVL-292), a potent and selective covalent inhibitor of Bruton's tyrosine kinase

(BTK). The information presented herein is intended to support researchers, scientists, and

drug development professionals in their understanding and evaluation of this compound for

therapeutic applications.

Core Target Binding Affinity
Spebrutinib is a highly potent inhibitor of BTK, a critical kinase in the B-cell receptor (BCR)

signaling pathway. It forms a covalent bond with the cysteine residue at position 481 (Cys481)

in the ATP-binding site of BTK, leading to irreversible inhibition.[1] This targeted covalent

mechanism contributes to its high potency and prolonged pharmacodynamic effect.

The inhibitory activity of Spebrutinib against BTK has been quantified using various

biochemical assays, with reported IC50 values consistently in the sub-nanomolar range.

Table 1: Biochemical Potency of Spebrutinib against BTK
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Parameter Value (nM) Assay Type Reference(s)

IC50 <0.5 Cell-free assay [2]

IC50 0.5 Biochemical assay [3][4]

IC50 5.9 Biochemical assay [5]

Kinase Selectivity Profile
The selectivity of a kinase inhibitor is a crucial determinant of its therapeutic window and

potential off-target effects. Spebrutinib has been profiled against a broad panel of kinases to

assess its selectivity. While it is highly selective for BTK, it does exhibit activity against other

members of the Tec family of kinases and a limited number of other kinases, particularly at

higher concentrations.

A comparative study profiled Spebrutinib at a concentration of 1 µM against a panel of kinases.

[6] The results indicate a high degree of selectivity, with a low percentage of kinases being

significantly inhibited.

Table 2: Selectivity Profile of Spebrutinib against a Panel of Kinases with a Homologous

Cysteine to BTK Cys481

Kinase IC50 (nM) Reference(s)

BMX 0.7 [5]

Tec 6.2 [5]

TXK 8.9 [5]

Itk 36 [5]

This table presents a selection of kinases for which specific IC50 values have been reported. A

broader kinome scan revealed that at 1 µM, Spebrutinib inhibited 8.3% of the human wild-type

kinases tested by more than 65%.[6]

Cellular Activity and Selectivity
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Cellular assays provide a more physiologically relevant context for evaluating the activity and

selectivity of a compound. Spebrutinib has been shown to potently inhibit B-cell proliferation

and signaling in cellular models.

Table 3: Cellular Activity of Spebrutinib

Assay Cell Type Parameter Value (nM) Reference(s)

B-cell

Proliferation

Naïve human B

cells
EC50 3 [5]

BCR Signaling

(CD69

expression)

Human Whole

Blood
EC50 140 [6]

EGFR

Phosphorylation
A431 cells EC50 4700 [6]

T-cell Activation

(IL-2 expression)
Jurkat T cells EC50 <1000 [6]

These data demonstrate that while Spebrutinib is a potent inhibitor of B-cell function, its activity

against other signaling pathways, such as those mediated by EGFR and the T-cell receptor, is

significantly lower, indicating a favorable cellular selectivity profile.

Experimental Protocols
Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol outlines a representative method for determining the in vitro potency of

Spebrutinib against BTK using the ADP-Glo™ Kinase Assay, which measures the amount of

ADP produced in a kinase reaction.

Materials:

Recombinant human BTK enzyme

Suitable kinase substrate (e.g., poly(Glu, Tyr) 4:1)
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ATP

Spebrutinib (or other test compounds)

ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection

Reagent)

Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

384-well white assay plates

Luminometer

Procedure:

Compound Preparation: Prepare serial dilutions of Spebrutinib in DMSO. Further dilute the

compounds in assay buffer to the desired final concentrations.

Kinase Reaction: a. Add 2.5 µL of the diluted compound solution to the wells of a 384-well

plate. b. Add 2.5 µL of a solution containing the BTK enzyme and substrate in assay buffer.

c. Initiate the kinase reaction by adding 5 µL of ATP solution. The final reaction volume is 10

µL. d. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

Termination and ADP Detection: a. Add 10 µL of ADP-Glo™ Reagent to each well to

terminate the kinase reaction and deplete the remaining ATP. b. Incubate at room

temperature for 40 minutes.

ATP Generation and Luminescence Measurement: a. Add 20 µL of Kinase Detection

Reagent to each well to convert the generated ADP back to ATP and initiate the luciferase-

based detection reaction. b. Incubate at room temperature for 30-60 minutes. c. Measure the

luminescence using a plate-reading luminometer.

Data Analysis: a. The luminescent signal is proportional to the amount of ADP produced and

inversely proportional to the kinase inhibition. b. Calculate the percent inhibition for each

compound concentration relative to vehicle (DMSO) controls. c. Determine the IC50 value by

fitting the concentration-response data to a sigmoidal dose-response curve.
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Cellular B-Cell Activation Assay (Flow Cytometry)
This protocol describes a method to assess the functional effect of Spebrutinib on B-cell

activation by measuring the expression of the early activation marker CD69 on the surface of

stimulated B cells using flow cytometry.

Materials:

Human peripheral blood mononuclear cells (PBMCs) or isolated B cells

RPMI-1640 medium supplemented with 10% fetal bovine serum

B-cell stimulus (e.g., anti-IgM antibody)

Spebrutinib (or other test compounds)

Phosphate-buffered saline (PBS)

Flow cytometry staining buffer (e.g., PBS with 2% FBS)

Fluorochrome-conjugated antibodies against human CD19 and CD69

Flow cytometer

Procedure:

Cell Preparation: Isolate PBMCs from healthy donor blood using density gradient

centrifugation. If using isolated B cells, further purify them using magnetic-activated cell

sorting (MACS).

Compound Treatment: a. Resuspend the cells in culture medium at a density of 1 x 10^6

cells/mL. b. Add varying concentrations of Spebrutinib to the cell suspension and pre-

incubate for 1 hour at 37°C.

B-Cell Stimulation: a. Add the B-cell stimulus (e.g., anti-IgM) to the cell suspension. b.

Incubate the cells for 18-24 hours at 37°C in a 5% CO2 incubator.
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Antibody Staining: a. Harvest the cells and wash them with cold PBS. b. Resuspend the cells

in flow cytometry staining buffer. c. Add the fluorochrome-conjugated anti-CD19 and anti-

CD69 antibodies. d. Incubate on ice for 30 minutes in the dark. e. Wash the cells twice with

staining buffer.

Flow Cytometry Analysis: a. Resuspend the cells in staining buffer. b. Acquire the data on a

flow cytometer. c. Gate on the CD19-positive B-cell population. d. Quantify the percentage of

CD69-positive cells within the B-cell gate.

Data Analysis: a. Determine the inhibition of CD69 expression at each Spebrutinib

concentration relative to the stimulated control. b. Calculate the EC50 value by plotting the

concentration-response curve.

Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways

and experimental workflows relevant to the characterization of Spebrutinib.
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Caption: BTK Signaling Pathway and Spebrutinib's Mechanism of Action.
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Caption: Workflow for a Biochemical Kinase Inhibition Assay.
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Caption: Workflow for a Cellular B-Cell Activation Assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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